Boc-Pen(Mob)-OH is a highly specialized, sterically hindered amino acid derivative engineered primarily for Boc-strategy solid-phase peptide synthesis (SPPS). Featuring a gem-dimethyl-substituted beta-carbon and a 4-methoxybenzyl (Mob) thiol protecting group, this building block is utilized to synthesize conformationally restricted cyclic peptides. The gem-dimethyl groups of the penicillamine residue severely restrict the conformational space of the peptide backbone and resulting disulfide bridges, which is a critical design element for enhancing receptor selectivity and proteolytic stability in peptide therapeutics. Concurrently, the Mob group provides robust stability against repetitive trifluoroacetic acid (TFA) treatments while remaining fully cleavable under standard anhydrous HF conditions, making it highly suitable for complex, multi-step synthesis workflows .
Substituting Boc-Pen(Mob)-OH with standard Boc-Cys(Mob)-OH fundamentally alters the three-dimensional topology and metabolic profile of the target peptide, as the absence of the gem-dimethyl groups eliminates the steric constraints required for high-affinity receptor binding and resistance to disulfide reductases. Furthermore, attempting to substitute the Mob protecting group with a trityl (Trt) group—common in Fmoc chemistry—results in catastrophic premature deprotection during the TFA-mediated Boc removal cycles of Boc-SPPS. Conversely, utilizing an acetamidomethyl (Acm) protecting group necessitates an additional, often low-yielding, iodine oxidation step for disulfide formation. Therefore, Boc-Pen(Mob)-OH is strictly required for single-step HF cleavage workflows in Boc-SPPS where rigid conformational constraints are mandatory .
The incorporation of penicillamine introduces severe steric hindrance via its beta-gem-dimethyl groups, fundamentally altering the disulfide bond geometry compared to native cysteine. In comparative structural models, penicillamine substitution reduces the accessible dihedral angle space of the disulfide bridge by over 40%, locking the peptide into a rigid bioactive conformation. This steric shielding directly translates to a multifold increase in half-life against enzymatic degradation and disulfide reduction in serum assays compared to the highly flexible Boc-Cys(Mob)-OH derived analogs.
| Evidence Dimension | Disulfide bond flexibility and enzymatic resistance |
| Target Compound Data | Highly restricted dihedral angles; extended serum half-life (hours) |
| Comparator Or Baseline | Boc-Cys(Mob)-OH (flexible disulfide; rapid degradation in minutes) |
| Quantified Difference | >40% reduction in conformational flexibility and multifold increase in metabolic stability |
| Conditions | In vitro serum stability assays and in silico conformational mapping |
Procuring penicillamine over cysteine is essential for developing peptide therapeutics that require strict receptor selectivity and prolonged in vivo half-lives.
The 4-methoxybenzyl (Mob) group is specifically optimized for Boc-SPPS, offering a critical balance between intermediate stability and final cleavability. Quantitative stability assessments demonstrate that the Mob group exhibits <0.1% loss per 30-minute TFA deprotection cycle. In stark contrast, highly acid-labile groups such as Trityl (Trt) suffer >90% premature cleavage under identical TFA conditions. The Mob group remains intact throughout chain elongation and is cleanly removed only during the final anhydrous HF (or TFMSA) cleavage step.
| Evidence Dimension | Thiol protecting group retention during TFA exposure |
| Target Compound Data | <0.1% loss per TFA cycle (Mob group) |
| Comparator Or Baseline | Boc-Pen(Trt)-OH (>90% loss per TFA cycle) |
| Quantified Difference | >900-fold higher stability in 50% TFA/DCM |
| Conditions | Standard Boc-SPPS deprotection cycles (50% TFA in DCM, 30 mins) |
Ensures high-purity synthesis of long peptide sequences by preventing premature disulfide scrambling during Boc-SPPS.
When orthogonal disulfide pairing is not required, the Mob group offers superior processability compared to the Acetamidomethyl (Acm) group. Boc-Pen(Mob)-OH allows for simultaneous N-terminal deprotection, resin cleavage, and thiol deprotection in a single anhydrous HF step. Conversely, Boc-Pen(Acm)-OH yields an S-protected crude peptide that mandates a secondary, post-cleavage iodine oxidation step. Eliminating this secondary step avoids halogenation side reactions on sensitive residues (e.g., Tyrosine, Tryptophan) and typically improves overall crude yields by 15-25%.
| Evidence Dimension | Number of deprotection/cleavage steps and crude yield |
| Target Compound Data | Single-step HF cleavage; higher crude yield |
| Comparator Or Baseline | Boc-Pen(Acm)-OH (requires secondary iodine oxidation; 15-25% lower yield) |
| Quantified Difference | Elimination of 1 processing step; 15-25% improvement in crude yield |
| Conditions | Global deprotection and cyclization of non-orthogonal disulfide peptides |
Streamlines manufacturing workflows and reduces the cost of goods by minimizing post-cleavage purification and side reactions.
Due to the gem-dimethyl groups, Boc-Pen(Mob)-OH exhibits significantly lower coupling kinetics than standard amino acids. While Boc-Cys(Mob)-OH routinely achieves >99% coupling efficiency in 30 minutes using standard carbodiimides (DIC/HOBt), Boc-Pen(Mob)-OH requires highly reactive uronium or phosphonium salts (e.g., HATU, PyBOP) and extended coupling times (often >2 hours or double coupling protocols) to reach comparable >95% completion. Buyers must factor these optimized coupling conditions into their automated synthesizer protocols to prevent sequence truncation.
| Evidence Dimension | Coupling efficiency and required activation chemistry |
| Target Compound Data | Requires HATU/PyBOP and >2 hours for >95% coupling |
| Comparator Or Baseline | Boc-Cys(Mob)-OH (>99% coupling in 30 mins with DIC/HOBt) |
| Quantified Difference | ~4x longer coupling time and requirement for high-efficiency additives |
| Conditions | Solid-phase peptide synthesis coupling cycles on standard resins |
Informs procurement that specialized, highly reactive coupling reagents must be sourced alongside this building block to ensure synthesis success.
Ideal for developing highly selective cyclic peptides (e.g., oxytocin/vasopressin antagonists or opioid receptor ligands) where the gem-dimethyl groups of penicillamine lock the pharmacophore into a rigid, bioactive conformation, directly leveraging the steric constraint data outlined in Section 3 .
The optimal choice for synthesizing complex, multi-disulfide peptides using Boc chemistry, as the Mob group withstands dozens of repetitive TFA deprotection cycles without premature cleavage or side reactions, unlike Trt-protected alternatives.
Highly recommended for industrial or core-facility peptide synthesis where streamlining downstream processing is critical, allowing simultaneous resin cleavage and thiol deprotection without the need for secondary iodine oxidation required by Acm-protected analogs .
Used in the design of diagnostic peptides or radiopharmaceutical chelators where resistance to serum reductases and proteases is required to maintain in vivo stability, capitalizing on the multifold increase in half-life provided by the penicillamine core .